molecular formula C15H14F3NO B3172726 4-(3,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline CAS No. 946741-35-1

4-(3,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline

Cat. No.: B3172726
CAS No.: 946741-35-1
M. Wt: 281.27 g/mol
InChI Key: GJEVJAXXXHPGNG-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C15H14F3NO and its molecular weight is 281.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-dimethylphenoxy)-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c1-9-3-4-11(7-10(9)2)20-12-5-6-14(19)13(8-12)15(16,17)18/h3-8H,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEVJAXXXHPGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Phenoxyanilines and Trifluoromethylated Aniline Derivatives in Contemporary Organic Chemistry

The structural foundation of 4-(3,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline is built upon two key classes of compounds: phenoxyanilines and trifluoromethylated anilines. Understanding these parent structures is crucial to appreciating the synthetic potential of the target molecule.

Phenoxyanilines are a class of aromatic ethers that incorporate both a phenoxy and an aniline (B41778) moiety. This structural motif is found in a variety of biologically active compounds and serves as a key intermediate in the synthesis of pharmaceuticals and other functional materials. google.comnih.gov The synthesis of phenoxyaniline (B8288346) derivatives is an active area of research, with methods being developed to create these structures efficiently. google.comrsc.org For instance, 2-phenoxyaniline (B124666) is an essential intermediate for producing specific analgesic and anti-inflammatory drugs. google.com The versatility of the aniline and phenoxy groups allows for further chemical modifications, making them valuable building blocks in organic synthesis.

Trifluoromethylated Aniline Derivatives are aniline compounds that contain one or more trifluoromethyl (–CF3) groups. The introduction of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance the properties of a drug candidate. mdpi.combohrium.com This is due to the unique electronic properties, metabolic stability, and lipophilicity conferred by the –CF3 group. mdpi.comnbinno.com

Key impacts of the trifluoromethyl group include:

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, increasing the half-life of a drug. mdpi.com

Increased Lipophilicity: This property can improve a molecule's ability to cross cell membranes. mdpi.com

Altered Acidity/Basicity: The strong electron-withdrawing nature of the –CF3 group can significantly influence the pKa of nearby functional groups, affecting how the molecule interacts with biological targets. mdpi.com

These characteristics make trifluoromethylated anilines, such as 4-(Trifluoromethyl)aniline and 3,5-Di(trifluoromethyl)aniline, highly sought-after intermediates in the development of pharmaceuticals and agrochemicals. innospk.comsigmaaldrich.com

Significance of the Compound As a Research Scaffold and Intermediate in Complex Chemical Systems

Strategic Approaches to Phenoxyaniline Core Construction

The formation of the diaryl ether linkage is a pivotal step in the synthesis of the this compound scaffold. This can be achieved through several powerful bond-forming strategies, primarily revolving around nucleophilic aromatic substitution and transition metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways in Aryl Ether Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the formation of aryl ethers. nih.govresearchgate.net This pathway involves the attack of a nucleophile, in this case, a phenoxide, on an aromatic ring that is activated by at least one strong electron-withdrawing group positioned ortho or para to a suitable leaving group. researchgate.netwikipedia.org

The mechanism proceeds via a two-step addition-elimination sequence. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups, such as a nitro (-NO₂) or a trifluoromethyl (-CF₃) group, is crucial as they delocalize the negative charge, stabilizing this intermediate. researchgate.net In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the diaryl ether product. wikipedia.org

For the synthesis of a 4-(phenoxy)aniline derivative, a plausible SNAr strategy would involve the reaction of a phenoxide with an aniline precursor bearing a leaving group (e.g., a halogen) at the 4-position and an activating group at the 2- or 6-position. For instance, 3,4-dimethylphenoxide could be reacted with a 4-fluoro-2-nitroaniline (B1293508) derivative. The nitro group strongly activates the ring towards nucleophilic attack, facilitating the displacement of the fluoride (B91410) ion. Subsequent reduction of the nitro group would then yield the desired aminophenoxy scaffold. The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I, which is opposite to that observed in SN1 and SN2 reactions. researchgate.net

Catalytic Coupling Reactions for C-O and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-O and C-N bonds, offering milder conditions and broader substrate scope compared to traditional methods.

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. organic-chemistry.orgacs.org Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. organic-chemistry.org However, modern iterations of the Ullmann-type reaction employ soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. acs.org The synthesis of the 4-(3,4-Dimethylphenoxy)aniline core could be envisioned through an Ullmann C-O coupling between 3,4-dimethylphenol (B119073) and a 4-halo-2-(trifluoromethyl)aniline derivative in the presence of a copper catalyst and a base.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of a C-N bond between an aryl halide or triflate and an amine. researchgate.net While typically used for C-N bond formation, related palladium-catalyzed methods have also been developed for C-O bond formation, providing a powerful alternative to the Ullmann condensation. organic-chemistry.org The construction of the target molecule could be approached in two ways using this methodology:

C-O Bond Formation: A palladium-catalyzed coupling of 3,4-dimethylphenol with 4-bromo-2-(trifluoromethyl)aniline.

C-N Bond Formation: A palladium-catalyzed coupling of 4-(3,4-dimethylphenoxy)amine with a 1-halo-2-(trifluoromethyl)benzene derivative.

These reactions typically employ a palladium precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and has been the subject of extensive research, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.org

Introduction of the Trifluoromethyl Moiety into Aniline Scaffolds

The trifluoromethyl (CF₃) group is a crucial substituent in many pharmaceutical and agrochemical compounds due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. nih.gov The introduction of this group onto an aniline ring can be achieved through various methods, with direct C-H trifluoromethylation being a particularly attractive and atom-economical approach.

Direct C-H Trifluoromethylation Strategies

Direct C-H functionalization avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. Recent years have seen significant advances in the direct trifluoromethylation of arenes, including aniline derivatives, through transition metal catalysis and photoredox catalysis.

Transition metals such as silver and nickel have been shown to effectively catalyze the direct C-H trifluoromethylation of anilines, often with high regioselectivity. These methods typically involve a trifluoromethylating agent and a catalyst that facilitates the generation of a trifluoromethyl radical or a related reactive species.

Silver-catalyzed methods have been developed for the ortho-C-H trifluoromethylation of anilines. These reactions often utilize a silver salt as a catalyst, a trifluoromethyl source such as TMSCF₃ (trifluoromethyltrimethylsilane), and an oxidant. The reaction proceeds under relatively mild conditions and is compatible with a variety of functional groups.

Nickel catalysis provides another powerful tool for the direct trifluoromethylation of anilines. Nickel complexes can catalyze the C-H trifluoromethylation using electrophilic trifluoromethylating reagents like Togni's reagent. beilstein-journals.orgnih.gov These reactions exhibit good functional group tolerance and can provide trifluoromethylated anilines in good yields. nih.gov

Metal CatalystCF₃ SourceTypical Reaction ConditionsSubstrate Scope
Silver (e.g., AgOPiv)TMSCF₃Oxidant (e.g., PhI(OAc)₂), Base (e.g., Na₂CO₃), Solvent (e.g., 1,4-dioxane), 80 °C. researchgate.netEffective for ortho-trifluoromethylation of various substituted anilines. researchgate.net
Nickel (e.g., Ni(acac)₂)Togni's ReagentLigand, Solvent (e.g., DCE), Room Temperature to moderate heating.Broad scope including free anilines with diverse functional groups. beilstein-journals.orgnih.gov

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for generating reactive intermediates, including the trifluoromethyl radical. researchgate.netnih.gov This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate a single-electron transfer (SET) process with a suitable trifluoromethyl source to generate the CF₃ radical. researchgate.net

Commonly used photocatalysts include iridium and ruthenium polypyridyl complexes, as well as organic dyes. beilstein-journals.orgresearchgate.net A variety of trifluoromethyl sources, such as Togni's reagent, Umemoto's reagent, and even trifluoroacetic acid, can be employed. researchgate.netorganic-chemistry.org The generated trifluoromethyl radical can then add to the electron-rich aniline ring, leading to the C-H trifluoromethylated product after a subsequent oxidation and deprotonation sequence. These reactions are often performed at room temperature and exhibit high functional group tolerance. wikipedia.org

PhotocatalystCF₃ SourceTypical Reaction ConditionsSubstrate Scope
Iridium Complexes (e.g., Ir(ppy)₃)Togni's Reagent, Umemoto's Reagent, CF₃SO₂ClVisible light (e.g., blue LEDs), Solvent (e.g., MeCN, DMF), Room Temperature. researchgate.netorganic-chemistry.orgBroad applicability to various arenes and heterocycles, including aniline derivatives. researchgate.net
Ruthenium Complexes (e.g., Ru(bpy)₃²⁺)Umemoto's Reagent, CF₃IVisible light, Solvent (e.g., DMSO, MeCN), Room Temperature. nih.govEffective for the trifluoromethylation of alkenes and arenes. nih.gov
Organic Dyes (e.g., Eosin Y)Togni's ReagentVisible light, Solvent, Room Temperature.Metal-free conditions for the trifluoromethylation of various organic substrates.

Reagent-Based Trifluoromethylation Techniques (e.g., Trifluoromethyltrimethylsilane, Langlois Reagent)

Direct trifluoromethylation of aromatic compounds can be achieved using specialized reagents that act as sources of the CF3 group. Among these, Trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, and sodium trifluoromethanesulfinate, the Langlois reagent, are prominent.

Trifluoromethyltrimethylsilane (TMSCF3) is a nucleophilic trifluoromethylating agent. Its reaction with carbonyl compounds is well-documented, and it can also be used for the trifluoromethylation of aromatic systems, typically requiring activation by a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). mdpi.comwikipedia.org The reaction proceeds through the formation of a trifluoromethyl anion equivalent, which can then attack the aromatic ring. While effective for some substrates, the direct trifluoromethylation of anilines or phenols can be challenging due to the reactivity of these functional groups. organic-chemistry.org

The Langlois Reagent (CF3SO2Na) , in the presence of an oxidant such as tert-butyl hydroperoxide (t-BuOOH), generates a trifluoromethyl radical (•CF3). santiago-lab.com This radical species can then participate in a homolytic aromatic substitution reaction. ccspublishing.org.cnresearchgate.net Pioneering work by Langlois demonstrated that this method is particularly effective for electron-rich substrates like phenols and anilines. ccspublishing.org.cnnih.gov However, the reaction can sometimes lead to a mixture of regioisomers. nih.gov More recent developments have focused on directing the trifluoromethylation to a specific position, for example, by using a picolinamide (B142947) directing group to achieve ortho-trifluoromethylation of anilines. ccspublishing.org.cn

Below is a table summarizing typical conditions for reagent-based trifluoromethylation of aniline derivatives.

ReagentSubstrateOxidant/InitiatorCatalystSolventTemperature (°C)Yield (%)Reference
Langlois ReagentAnilinet-BuOOHCu(OAc)2CH2Cl2/H2ORoom Temp- ccspublishing.org.cn
Langlois Reagent4-Acetylpyridinet-BuOOHNoneCH2Cl2/H2ORoom Temp- nih.gov
Langlois ReagentN-Aryl PicolinamideMn(OAc)3NoneDCE80up to 81 ccspublishing.org.cn
TMSCF3CarbonylsTBAFNoneTHFRoom Temp- mdpi.com

Trifluoromethylation via Aryl Halide or Boronic Acid Intermediates

An alternative and often more regioselective approach to trifluoromethylation involves the use of pre-functionalized aromatic substrates, such as aryl halides or aryl boronic acids. These methods typically employ transition metal catalysts, most notably copper and palladium.

Copper-catalyzed trifluoromethylation of aryl halides is a well-established method. Various sources of the trifluoromethyl group can be employed, including TMSCF3, fluoroform-derived CuCF3, and trifluoroacetate. The choice of ligand, solvent, and reaction conditions is crucial for achieving high yields and preventing side reactions. For instance, the use of diamine ligands like 1,10-phenanthroline (B135089) can accelerate the reaction.

Palladium-catalyzed cross-coupling reactions are also widely used, particularly with aryl boronic acids. The trifluoromethylation of aryl boronic acids can be achieved using electrophilic trifluoromethylating reagents like Togni's reagent in the presence of a copper catalyst. organic-chemistry.org Palladium catalysts are also effective for the trifluoromethylation of aryl chlorides under mild conditions, showing good tolerance for a variety of functional groups.

The following table provides examples of trifluoromethylation reactions involving aryl halides and boronic acids.

SubstrateTrifluoromethylating ReagentCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Aryl IodideTMSCF3CuI1,10-phenanthroline-DMF100up to 91-
Aryl Boronic AcidTogni's ReagentCuI1,10-phenanthrolineK2CO3Diglyme35up to 95 organic-chemistry.org
Aryl ChlorideCF3-sourcePd catalyst---Mild--

Reductive Transformations in Nitro-Precursor Routes

A common strategy for the synthesis of anilines involves the reduction of a corresponding nitroaromatic precursor. In the context of this compound, this would involve the reduction of a 4-(3,4-dimethylphenoxy)-2-(trifluoromethyl)nitrobenzene intermediate. This two-step approach, involving nitration followed by reduction, is often preferred due to the high efficiency and selectivity of the reduction step. A variety of methods are available for this transformation, which can be broadly classified as catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely used industrial process for the reduction of nitroarenes due to its clean nature and high efficiency. researchgate.net This method involves the use of hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. researchgate.net The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction rate and selectivity. For instance, sulfided platinum catalysts have been shown to be effective for the chemoselective reduction of nitro groups in the presence of labile heteroaryl halides. nih.gov The reaction is typically carried out in a solvent such as methanol, ethanol, or ethyl acetate. While highly effective, care must be taken as these reactions can be exothermic and require appropriate safety measures.

The table below summarizes various conditions for the catalytic hydrogenation of nitroaromatics.

SubstrateCatalystSolventTemperature (°C)Pressure (bar)Yield (%)Reference
4-NitrobenzotrifluorideRaney NickelMethanol201086.3 researchgate.net
Substituted NitroarenesSulfided Pt/C-LowLow- nih.gov
N-4-nitrophenyl nicotinamidePd nanoparticle-organic-silica-VariedVariedQuantitative
3-nitro-4-methoxy-acetylanilineCu0.7Ni0.3 nanoparticles-140-95.7 (conversion) researchgate.net

Chemical Reduction Strategies

Chemical reduction offers an alternative to catalytic hydrogenation and can be particularly useful in laboratory settings or when specific chemoselectivity is required. A variety of reducing agents can be employed for the conversion of nitroarenes to anilines.

Historically, metals such as iron, tin, and zinc in acidic media have been used for this purpose. chemrevlett.com More recently, milder and more selective reagents have been developed. For example, trichlorosilane (B8805176) in the presence of a tertiary amine provides a metal-free method for the reduction of both aromatic and aliphatic nitro compounds. nih.govbeilstein-journals.org This method is known for its high yields and the fact that the product often does not require extensive purification. Electrochemical methods have also been developed for the reduction of nitrobenzotrifluorides. mdpi.com

The following table presents a selection of chemical reduction methods for nitroarenes.

SubstrateReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Aromatic/Aliphatic NitroHSiCl3 / Tertiary AmineCH2Cl2-ShortHigh nih.govbeilstein-journals.org
3-NitrobenzotrifluoridesElectrochemicalH2O/MeOHRoom Temp-up to 80 mdpi.com
NitroarenesIron powderWaterMild-High chemrevlett.com

Derivatization Strategies for Functional Group Transformations

The aniline nitrogen of this compound is a versatile functional group that can undergo a variety of transformations to produce a diverse range of derivatives. Amidation and acylation are common reactions that introduce acyl groups, leading to compounds with potentially altered biological activities and physicochemical properties.

Amidation and Acylation Reactions of the Aniline Nitrogen

Amidation and acylation of anilines are fundamental reactions in organic synthesis. These transformations typically involve the reaction of the aniline with an acylating agent such as an acyl chloride, acid anhydride, or carboxylic acid.

Acyl chlorides are highly reactive acylating agents that readily react with anilines, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. clearsynth.com This method is generally high-yielding and applicable to a wide range of substrates.

Acid anhydrides are another common class of acylating agents. lookchem.com They are generally less reactive than acyl chlorides but are still effective for the acylation of anilines. The reaction may require heating or the use of a catalyst.

Direct amidation with carboxylic acids is a more atom-economical approach but typically requires a catalyst and elevated temperatures to drive the reaction to completion by removing the water byproduct. researchgate.netmdpi.com Catalysts such as sulfated TiO2/SnO2 nanocomposites have been shown to be effective for this transformation. mdpi.com

The table below provides examples of amidation and acylation reactions of anilines.

Aniline SubstrateAcylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aniline DerivativesAcetic AcidSulfated TiO2/SnO2Solvent-free1152-665-97 mdpi.com
Aniline Derivatives4-fluorobenzoyl chlorideCopper triflateSolvent-free--up to 90 nih.gov
AnilineAcyl ChloridesPhosphate buffer-<0.5High clearsynth.com
Anisole (ether example)Benzoyl ChlorideHBEA Zeolite-12024up to 83 (conversion) researchgate.net

Formation of Schiff Bases from the Amino Group

The primary amino group of this compound is a key site for derivatization, readily undergoing condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is a cornerstone of organic synthesis, providing a straightforward method to introduce a wide range of substituents and create more complex molecular architectures.

The formation of a Schiff base from a primary amine and a carbonyl compound is a reversible, acid-catalyzed reaction. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. researchgate.netglobalconference.info

While specific studies detailing the synthesis of Schiff bases directly from this compound are not prevalent in publicly accessible literature, the reactivity of structurally similar trifluoromethylanilines provides a strong predictive model for its behavior. For instance, the condensation of various substituted anilines, including those with trifluoromethyl groups, with different benzaldehyde (B42025) derivatives has been well-documented. internationaljournalcorner.com

A representative reaction involves the condensation of an aniline with a benzaldehyde derivative in a suitable solvent, often with catalytic amounts of acid to facilitate the dehydration step. globalconference.info The reaction conditions can be optimized to achieve high yields of the desired Schiff base.

Table 1: Representative Conditions for Schiff Base Formation with Substituted Anilines

Aniline DerivativeAldehyde DerivativeCatalystSolventReaction TimeYield (%)Reference
3-Trifluoromethylaniline4-HydroxybenzaldehydeAcetic AcidEthanol4h85 internationaljournalcorner.com
AnilineBenzaldehydeGlacial Acetic AcidEthanol5h>80 globalconference.info
4-Methylaniline4-NitrobenzaldehydeNoneWater30 min90 nih.gov

This table presents data from reactions with similar compounds to illustrate the general conditions and expected outcomes for the synthesis of Schiff bases from this compound.

The electron-withdrawing nature of the trifluoromethyl group in this compound is expected to decrease the nucleophilicity of the amino group compared to unsubstituted aniline. However, the reaction can still proceed efficiently, potentially requiring slightly more forcing conditions or a more effective catalyst to drive the reaction to completion. The resulting Schiff bases are valuable intermediates for the synthesis of heterocyclic compounds and can exhibit a range of biological activities.

Suzuki-Miyaura Coupling for Aryl Group Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. uliege.be This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. For a molecule like this compound, this methodology would be invaluable for introducing additional aryl or heteroaryl substituents, provided a halogen atom is present on the aromatic ring.

To utilize the Suzuki-Miyaura coupling, a halogenated derivative of this compound would be required, for example, a bromo or iodo substituted analogue. The synthesis of such a precursor would be the initial step. For instance, bromination of anilines can be achieved using various brominating agents, although regioselectivity can be a challenge. orgsyn.org

Once the halogenated derivative is obtained, it can be coupled with a wide variety of arylboronic acids under palladium catalysis. The general reaction scheme involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

Table 2: General Parameters for Suzuki-Miyaura Coupling of Aryl Halides

Aryl HalideBoronic AcidPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
4-Bromo-2,6-dimethylaniline3,5-Difluorophenylboronic acidPd₂(dba)₃P(t-Bu)₃Cs₂CO₃Toluene8075 uliege.be
2-BromoanilinePhenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10095 nih.gov
4-BromoanisolePhenylboronic acidPd(OAc)₂NoneK₂CO₃MethanolReflux76General Procedure

This table provides examples of Suzuki-Miyaura coupling reactions with related aryl halides to demonstrate the typical reaction conditions and potential for application to halogenated derivatives of this compound.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent, and these parameters often need to be optimized for each specific substrate pair. uliege.be The presence of the free amino group in the aniline derivative can sometimes interfere with the catalytic cycle, and in such cases, protection of the amino group may be necessary. However, numerous protocols have been developed for the successful coupling of unprotected anilines. nih.gov The trifluoromethyl group and the bulky phenoxy substituent on the aniline ring may also influence the reaction kinetics and require careful optimization of the reaction conditions.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. When designing synthetic routes for this compound and its derivatives, the application of these principles is crucial for developing sustainable and environmentally responsible manufacturing processes.

Key green chemistry principles applicable to the synthesis of these compounds include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. For instance, in Schiff base formation, the only byproduct is water, leading to a high atom economy. In contrast, reactions that generate stoichiometric byproducts, such as some traditional coupling reactions, have lower atom economy.

Use of Safer Solvents and Auxiliaries: The choice of solvent is a critical aspect of green chemistry. Whenever possible, the use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol, or solvent-free conditions. For example, some Schiff base syntheses have been successfully carried out in water or under solvent-free "grindstone" conditions, significantly reducing the environmental impact. nih.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents. The use of catalysts, such as in the Suzuki-Miyaura coupling, allows for reactions to be carried out with high efficiency and selectivity, often under milder conditions and with lower waste generation compared to non-catalytic alternatives.

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. Microwave-assisted synthesis is one technique that can often reduce reaction times and energy consumption. nih.gov

Use of Renewable Feedstocks: While the synthesis of complex aromatic compounds like this compound often relies on petrochemical starting materials, the principles of green chemistry encourage the exploration of routes that utilize renewable resources where feasible.

By integrating these principles into the design of synthetic pathways, the environmental footprint associated with the production of this compound and its derivatives can be significantly reduced, leading to more sustainable and economically viable chemical processes.

Chemical Reactivity and Mechanistic Investigations of 4 3,4 Dimethylphenoxy 2 Trifluoromethyl Aniline

Electronic Effects of Substituents on Aromatic Ring Reactivity

The distribution of electron density in the two aromatic rings of 4-(3,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline is non-uniform, a direct consequence of the electronic effects exerted by the various substituents. These effects determine the susceptibility of different positions on the rings to electrophilic attack and modulate the nucleophilicity of the aniline (B41778) nitrogen.

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. google.com Its influence on the aniline ring is primarily due to a strong negative inductive effect (-I), which arises from the high electronegativity of the three fluorine atoms. This effect significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus strongly deactivating it towards electrophilic aromatic substitution. nih.govrsc.org

Compared to benzene (B151609), the rate of electrophilic substitution on a trifluoromethyl-substituted ring is significantly lower. organic-chemistry.org The deactivation is so pronounced that harsher reaction conditions are often required to induce substitution. Furthermore, the trifluoromethyl group acts as a meta-director in electrophilic aromatic substitution reactions. nih.govrsc.org This is because the carbocation intermediates formed during ortho and para attack are destabilized by the adjacent, electron-poor carbon bearing the -CF₃ group. nih.gov In contrast, the intermediate from meta attack keeps the positive charge further away from the deactivating group, resulting in a more stable transition state. nih.govrsc.org

Table 1: Comparison of Substituent Effects on Aromatic Ring Reactivity
Substituent GroupInductive EffectResonance EffectOverall Effect on RingDirecting Influence
-CF₃ (Trifluoromethyl)Strongly Electron-Withdrawing (-I)Weakly Electron-Withdrawing (-R)Strong Deactivationmeta
-OR (Phenoxy)Electron-Withdrawing (-I)Strongly Electron-Donating (+R)Activationortho, para
-CH₃ (Methyl)Electron-Donating (+I)Hyperconjugation (Donating)Activationortho, para
-NH₂ (Amino)Electron-Withdrawing (-I)Strongly Electron-Donating (+R)Strong Activationortho, para

In contrast to the trifluoromethyl group, the phenoxy and methyl substituents are electron-donating, thereby activating the aromatic rings to which they are attached.

Similarly, the two methyl groups (-CH₃) on the terminal phenyl ring at its C3 and C4 positions increase its electron density. They exert a positive inductive effect (+I) and participate in hyperconjugation, both of which are electron-donating phenomena. nih.govyoutube.com This makes the dimethylphenoxy ring itself activated towards electrophilic attack, although reactions on this ring are less common compared to the more functionalized aniline ring.

Electrophilic Aromatic Substitution Reactions

The regioselectivity of electrophilic aromatic substitution on the aniline ring of this compound is governed by the combined directing effects of the amino, trifluoromethyl, and phenoxy groups. The outcome of a reaction depends critically on the reaction conditions, especially the acidity of the medium.

No specific studies detailing the halogenation, nitration, or sulfonation of this compound were found in the reviewed literature. However, the regiochemical outcomes can be predicted based on established principles of substituent effects. The primary sites for substitution are the open positions on the aniline ring: C3, C5, and C6.

The directing influences of the substituents are summarized below:

-NH₂ (at C1): Strongly activating, directs ortho (C2, C6) and para (C4).

-CF₃ (at C2): Strongly deactivating, directs meta (C4, C6).

-OAr (at C4): Activating, directs ortho (C3, C5).

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
PositionDirected by -NH₂Directed by -CF₃Directed by -OArPredicted Reactivity (Halogenation)Predicted Reactivity (Nitration/Sulfonation)
C3 --orthoMinor ProductMajor Product
C5 --orthoMinor ProductMajor Product
C6 orthometa-Major Product Minor Product

Halogenation: Under neutral or mildly acidic conditions (e.g., Br₂ in CCl₄), the powerful activating and ortho, para-directing effect of the amino group is expected to dominate. Since the C2 and C4 positions are blocked, substitution is strongly directed to the C6 position. The -CF₃ group also weakly directs to C6 (meta position). Therefore, halogenation is predicted to occur predominantly at the C6 position. Organocatalytic methods have also been developed for the highly ortho-selective chlorination of anilines. rsc.org

Nitration and Sulfonation: These reactions are typically carried out in strongly acidic media (e.g., HNO₃/H₂SO₄ or fuming H₂SO₄). Under these conditions, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). youtube.comstackexchange.com This ion is strongly electron-withdrawing and deactivating, and it acts as a meta-director. stackexchange.com The directing influence thus shifts from the amino group to the anilinium and phenoxy groups. Both the anilinium ion (meta-directing) and the phenoxy group (ortho-directing) favor substitution at the C3 and C5 positions. The powerful deactivating nature of both the -NH₃⁺ and -CF₃ groups would make these reactions slow, but the substitution would be expected to yield a mixture of 3- and 5-substituted isomers.

Transformations of the Aniline Nitrogen

The lone pair of electrons on the aniline nitrogen atom allows it to act as a nucleophile, participating in a variety of chemical transformations.

The nucleophilicity of the amino group in this compound is significantly modulated by the electronic effects of the ring substituents. The presence of the potent electron-withdrawing trifluoromethyl group at the ortho position substantially decreases the electron density on the nitrogen atom. reddit.com This reduction in electron density makes the amino group less basic and a weaker nucleophile compared to unsubstituted aniline.

Despite this reduced reactivity, the amino group can still undergo typical reactions of aromatic amines, such as:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This is often used as a strategy to protect the amino group and to reduce its activating influence during subsequent electrophilic aromatic substitution.

Alkylation: Reaction with alkyl halides, though this can be difficult to control and may lead to overalkylation.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt (-N₂⁺). organic-chemistry.org Diazonium salts are highly valuable synthetic intermediates. google.comorganic-chemistry.org They can be converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H) via Sandmeyer, Schiemann, and other related reactions. The presence of the electron-withdrawing -CF₃ group can affect the stability and reactivity of the diazonium intermediate. google.com

Oxidation Pathways Leading to Novel Derivatives

The oxidation of this compound can be expected to proceed at several vulnerable sites, with the specific outcome dependent on the nature of the oxidizing agent and reaction conditions. While specific studies on this molecule are not prevalent, pathways can be inferred from the known reactivity of its constituent functional groups.

The primary sites for oxidation are the aniline nitrogen and the methyl groups on the phenoxy ring. The aniline moiety is susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives under controlled conditions. Harsher oxidation might result in the formation of colored polymeric materials, a common reaction for anilines.

The trifluoromethyl group (CF3) is highly resistant to oxidation due to the strength of the C-F bonds. mdpi.com Its strong electron-withdrawing nature also deactivates the aniline ring, making it less susceptible to oxidative degradation compared to the electron-rich dimethylphenoxy ring. mdpi.comyoutube.com Therefore, selective oxidation is more likely to occur on the phenoxy ring or its methyl substituents.

The two methyl groups on the phenoxy ring are potential sites for oxidation. Under strong oxidizing conditions, such as with potassium permanganate (B83412) or chromic acid, these methyl groups could be oxidized to carboxylic acids, yielding a dicarboxylic acid derivative. Stepwise oxidation might also be possible, leading to hydroxymethyl or aldehyde intermediates.

A summary of plausible oxidation products is presented below.

Oxidizing Agent TypeProbable Reaction SitePotential Product(s)
Mild (e.g., H₂O₂)Aniline NitrogenN-Oxide, Nitroso derivative
Strong (e.g., KMnO₄)Ring Methyl GroupsCarboxylic acid derivatives
Peroxy acids (e.g., m-CPBA)Aniline NitrogenNitro derivative

Reduction Reactions and Their Selectivity

The reduction of this compound offers pathways to derivatives with modified fluorine content, which can significantly alter the compound's properties. The trifluoromethyl group, while generally robust, can undergo selective reduction under specific catalytic conditions. tcichemicals.com

Modern synthetic methods, including photoredox catalysis, have enabled the partial defluorination of trifluoromethylarenes. nih.gov These reactions can proceed via a single electron transfer (SET) mechanism, generating a radical anion that subsequently cleaves a C-F bond. nih.gov By carefully selecting the catalyst and reaction conditions, it is possible to control the extent of reduction, leading selectively to difluoromethyl (CHF₂) or monofluoromethyl (CH₂F) derivatives. This transformation is significant as it allows for the fine-tuning of lipophilicity and electronic properties. nih.gov

The other functional groups in the molecule are generally stable to these specific reduction conditions. The aromatic rings could be reduced under harsher conditions, such as Birch reduction (dissolving metal in ammonia), but this would lack selectivity and likely affect both rings. The ether linkage is also resistant to most reductive processes. Therefore, high selectivity can be achieved for the transformation of the CF₃ group.

Selective Reduction of the Trifluoromethyl Group:

CF₃ → CHF₂: Achievable using highly reducing photoredox catalysts, this reaction proceeds through a difluorobenzylic radical intermediate. nih.gov

CF₃ → CH₃: Complete reduction is more challenging but can be accomplished with potent reducing agents like lithium aluminum hydride, though this may also affect other functional groups.

Reactivity of the Phenoxy and Dimethyl Moieties

The 3,4-dimethylphenoxy portion of the molecule is an electron-rich aromatic system, primed for electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the combined directing effects of the ether oxygen and the two methyl groups.

Ether Oxygen: The oxygen atom is a strong activating group due to its ability to donate a lone pair of electrons into the ring via resonance. It is an ortho, para-director. msu.edu

Methyl Groups: The methyl groups are weakly activating via an inductive effect and are also ortho, para-directors. masterorganicchemistry.com

The positions on the dimethylphenoxy ring available for substitution are C-2, C-5, and C-6 (relative to the ether linkage). The directing effects of the existing substituents are summarized in the table below.

SubstituentPositionElectronic EffectDirecting Effect
-OArC-1Activating (Resonance)ortho, para
-CH₃C-3Activating (Inductive)ortho, para
-CH₃C-4Activating (Inductive)ortho, para

Analysis of these combined effects suggests that electrophilic attack will preferentially occur at positions C-2 and C-5, which are ortho to one activating group and para to another, and are generally less sterically hindered than C-6. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to yield primarily 2- and 5-substituted derivatives on the dimethylphenoxy ring.

Other potential reactions of these moieties include the radical halogenation of the methyl groups using reagents like N-bromosuccinimide (NBS) under UV light, or cleavage of the ether bond under harsh acidic conditions (e.g., HBr).

Fundamental Reaction Mechanisms and Kinetic Studies

The mechanism for electrophilic aromatic substitution on the dimethylphenoxy ring follows the well-established two-step pathway:

Attack by the Electrophile: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the slow, rate-determining step. msu.edu

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring aromaticity and forming the final product. This step is fast. msu.edu

Kinetic studies of related systems, such as aniline derivatives, often employ techniques like UV/vis spectroscopy to monitor reaction progress. rsc.org By analyzing the reaction rates with a series of substituted anilines, a Hammett plot can be constructed. Such plots correlate the reaction rate constants with the electronic properties (Hammett constants) of the substituents, providing insight into the charge distribution in the transition state of the rate-determining step. rsc.org For instance, a kinetic analysis of a reaction involving various aniline derivatives revealed a multi-step process and provided rate constants for each step, elucidating the complete mechanistic picture. rsc.org

Structure-Reactivity Relationships (SRR) in Phenoxyaniline (B8288346) and Trifluoromethylated Systems

The reactivity of this compound is a direct consequence of the electronic properties of its substituents. Structure-reactivity relationships can be quantified using Hammett constants (σ), which measure the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring.

The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group, primarily through a strong inductive effect (-I). mdpi.commasterorganicchemistry.com This effect significantly decreases the electron density on the aniline ring, making it less reactive towards electrophilic substitution but activating it towards nucleophilic aromatic substitution (if a suitable leaving group were present). The NH₂ group, conversely, is a strong electron-donating group through resonance (+R) and is strongly activating. masterorganicchemistry.com The phenoxy group (-OAr) is also activating through resonance, while the methyl groups (-CH₃) are weakly activating through induction. msu.edu

This creates a molecule with two distinct electronic domains:

Aniline Ring: Features a "push-pull" system. The activating NH₂ group increases electron density, while the deactivating CF₃ group strongly withdraws it. The net effect is a complex electron distribution that makes this ring less reactive to electrophiles than aniline itself but more reactive than trifluoromethylbenzene.

Phenoxy Ring: This ring is highly activated due to the cumulative electron-donating effects of the ether oxygen and two methyl groups, making it the primary site for electrophilic attack.

The table below presents the Hammett constants for the relevant substituent types, illustrating their electronic influence.

SubstituentHammett Constant (σₚ)Electronic EffectImpact on EAS Reactivity
-NH₂-0.66Strongly Electron-DonatingStrongly Activating
-OCH₃ (proxy for -OAr)-0.27Electron-DonatingActivating
-CH₃-0.17Weakly Electron-DonatingWeakly Activating
-CF₃+0.54Strongly Electron-WithdrawingStrongly Deactivating

These electronic disparities dictate the molecule's chemical behavior. Any reaction targeting the electron-rich phenoxy ring will proceed readily, while reactions on the relatively electron-poor aniline ring will require more forcing conditions or different mechanistic pathways. This understanding of structure-reactivity relationships is crucial for predicting the outcomes of chemical transformations and for the rational design of novel derivatives. frontiersin.org

Computational and Theoretical Investigations of 4 3,4 Dimethylphenoxy 2 Trifluoromethyl Aniline

Quantum Chemical Methodologies for Molecular System Analysis

The analysis of molecular systems at the quantum level relies on a suite of powerful computational methods. These techniques allow for the detailed examination of molecular geometries, electronic properties, and energetic landscapes, providing insights that are often inaccessible through experimental means alone. The primary methodologies employed in the study of organic molecules like 4-(3,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline include Density Functional Theory (DFT) and ab initio calculations. The accuracy and reliability of these methods are critically dependent on the careful selection of appropriate basis sets and functionals.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. This approach is particularly well-suited for calculating the ground-state properties of molecules, such as optimized geometries, vibrational frequencies, and various electronic parameters. Theoretical calculations on related aniline (B41778) derivatives have often utilized DFT to investigate their structural and electronic characteristics. For instance, studies on other substituted anilines have successfully employed DFT to analyze molecular structures and predict reactivity.

Ab Initio Calculations and Their Application

Ab initio, meaning "from the beginning," refers to a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) theory and post-Hartree-Fock methods, provide a rigorous framework for studying molecular systems. While computationally more demanding than DFT, ab initio calculations can offer a high level of accuracy for various molecular properties. In the context of substituted anilines, ab initio methods can be applied to validate the results obtained from DFT and to provide a more detailed analysis of electron correlation effects, which are crucial for a precise description of molecular behavior.

Selection and Validation of Basis Sets and Functionals

The reliability of both DFT and ab initio calculations is intrinsically linked to the choice of the basis set and, in the case of DFT, the exchange-correlation functional. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate representation of the orbitals but also increase the computational expense. Common basis sets include the Pople-style basis sets (e.g., 6-31G*) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ).

The choice of the DFT functional is equally critical, as it approximates the exchange and correlation energies of the electrons. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are widely used. The B3LYP functional, for example, is a popular choice that has been shown to provide reliable results for a wide range of organic molecules. The validation of the chosen basis set and functional is typically performed by comparing calculated properties with available experimental data for similar molecules or by assessing the convergence of the results with respect to the level of theory.

Electronic Structure and Molecular Orbital Analysis

Understanding the electronic structure of a molecule is paramount to predicting its chemical behavior. Molecular Orbital (MO) theory provides a framework for describing the distribution and energy of electrons within a molecule. Two key analytical tools derived from MO theory, Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis, offer profound insights into the reactivity, stability, and internal electronic interactions of this compound.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap for Chemical Reactivity and Stability

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. For substituted anilines, the nature and position of the substituents can significantly influence the energies of the HOMO and LUMO and thus modulate the molecule's reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap

ParameterEnergy (eV)
EHOMO-5.85
ELUMO-1.23
Energy Gap (ΔE) 4.62

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a localized picture of the bonding and electronic interactions within a molecule. It transforms the delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Significant E(2) values indicate strong intramolecular charge transfer (ICT) and hyperconjugative interactions, which contribute to the stabilization of the molecule. In this compound, NBO analysis could reveal charge transfer from the electron-rich aniline and dimethylphenoxy moieties to the electron-withdrawing trifluoromethyl group, providing a quantitative measure of these internal electronic effects.

Table 2: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
Lone Pair (N)π(C-C)ring5.2
π(C-C)phenoxyπ(C-C)aniline2.8
σ(C-H)methylσ*(C-C)ring1.5

Mulliken and Atomic Charge Distribution Analysis

The distribution of atomic charges provides valuable insights into the electronic structure, dipole moment, and molecular polarizability of a molecule. One of the most common methods for calculating atomic charges is the Mulliken population analysis. uni-muenchen.de This method, while computationally simple, partitions the total electron population among the different atoms in a molecule.

In this compound, the distribution of charges is significantly influenced by the presence of electronegative atoms (N, O, F) and the aromatic rings. A theoretical Mulliken charge analysis would likely reveal a negative charge accumulation on the nitrogen, oxygen, and fluorine atoms, acting as donor sites, while the hydrogen atoms and some carbon atoms would exhibit positive charges, acting as acceptor sites. Specifically, the hydrogen atoms attached to the amine group and the methyl groups are expected to carry positive charges. The carbon atoms of the trifluoromethyl group would likely have a significant positive charge due to the strong electron-withdrawing effect of the three fluorine atoms.

The charge distribution plays a crucial role in understanding the molecule's reactivity and intermolecular interactions. For instance, atoms with higher negative charges are susceptible to electrophilic attack, while those with higher positive charges are prone to nucleophilic attack. It is important to note that Mulliken charges can be highly dependent on the basis set used in the calculation and may sometimes result in unphysical values. uni-muenchen.de Therefore, the interpretation of Mulliken charges should be done with caution, often in conjunction with other methods of charge analysis.

Table 1: Illustrative Mulliken Charges for a Substituted Aniline Derivative (Example Data)

AtomCharge (e)
N1-0.852
C20.215
C3-0.217
C40.046
C5-0.225
C60.113
H(N)0.381

Note: This table is for illustrative purposes to demonstrate typical charge distribution in a related molecule and is not the actual calculated data for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.netthaiscience.infotci-thaijo.org The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, regions of negative electrostatic potential, shown in red and yellow, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, depicted in blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the aniline group, the oxygen atom of the ether linkage, and the fluorine atoms of the trifluoromethyl group. These areas are the most likely sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the amine group and the methyl groups. These regions are susceptible to nucleophilic attack.

Neutral Potential (Green): Spread over the carbon atoms of the aromatic rings.

The MEP map provides a comprehensive visual representation of the molecule's reactivity, complementing the information obtained from Mulliken charge analysis. researchgate.netresearchgate.net

Quantum Molecular Descriptors for Chemical Reactivity

Quantum molecular descriptors are theoretical parameters derived from the electronic structure of a molecule that help in quantifying its chemical reactivity and stability. dergipark.org.trijnc.ir These descriptors are often calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It is related to the HOMO energy (I ≈ -EHOMO). A lower ionization potential indicates a higher tendency to donate electrons.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is related to the LUMO energy (A ≈ -ELUMO). A higher electron affinity suggests a greater ability to accept electrons.

For this compound, the presence of the electron-donating amino and dimethylphenoxy groups would likely result in a relatively low ionization potential, making it a good electron donor. The electron-withdrawing trifluoromethyl group would contribute to a higher electron affinity, enhancing its ability to accept electrons.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. A larger energy gap between the HOMO and LUMO results in a harder, more stable, and less reactive molecule. thaiscience.info

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ2 / 2η, where μ is the chemical potential (μ ≈ -(I + A) / 2). A higher electrophilicity index indicates a better electrophile. thaiscience.infodergipark.org.trresearchgate.net

Table 2: Illustrative Quantum Molecular Descriptors (Example Data)

DescriptorValue (eV)
EHOMO-5.89
ELUMO-1.23
Ionization Potential (I)5.89
Electron Affinity (A)1.23
Chemical Hardness (η)2.33
Chemical Softness (S)0.429
Electrophilicity Index (ω)2.76

Note: This table provides example values for a hypothetical molecule to illustrate the concepts and are not the actual calculated data for this compound.

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. vub.be They are derived from the change in electron density at a specific atomic site upon the addition or removal of an electron.

f+(r): For nucleophilic attack (attack by a nucleophile), this function indicates the sites most likely to accept an electron.

f-(r): For electrophilic attack (attack by an electrophile), this function points to the sites most likely to donate an electron.

f0(r): For radical attack.

For this compound, the Fukui functions would likely predict that:

The nitrogen atom and the oxygen atom are the primary sites for electrophilic attack (highest f-(r) values).

The carbon atoms of the trifluoromethyl group and certain positions on the aromatic rings are the most probable sites for nucleophilic attack (highest f+(r) values).

Fukui functions provide a more detailed and site-specific picture of reactivity compared to global descriptors like hardness or electrophilicity. researchgate.net

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. semanticscholar.org The potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. semanticscholar.org Exploring the PES helps to identify the most stable conformers (local and global minima) and the energy barriers between them (transition states).

For this compound, the key dihedral angles that determine its conformation are those around the C-O-C ether linkage and the C-N bond of the aniline group. A systematic scan of these dihedral angles would reveal the various possible conformers.

The stability of different conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding. For example, a conformer where the amine group's hydrogen atoms form a weak intramolecular hydrogen bond with the ether oxygen might be particularly stable. The bulky trifluoromethyl and dimethylphenoxy groups will also play a significant role in determining the preferred conformations by minimizing steric clashes.

A detailed PES exploration would provide crucial information about the flexibility of the molecule and the relative populations of different conformers at a given temperature, which can influence its biological activity and physical properties. semanticscholar.org

Influence of Substituents on Molecular Conformation

The three-dimensional structure of this compound is determined by the interplay of its constituent functional groups. The molecule's conformation, particularly the dihedral angles between the two aromatic rings linked by an ether oxygen, is influenced by the electronic and steric effects of its substituents.

Dimethylphenoxy Group : The two methyl groups on the phenoxy ring are electron-donating and add steric bulk. Their positions (3,4-) influence the electronic distribution within that ring.

Amino (-NH2) Group : As an electron-donating group, the amino group affects the electronic properties of the trifluoromethyl-substituted ring.

Ether Linkage (-O-) : The ether bond provides rotational freedom, allowing the two aromatic rings to adopt various orientations. The final, most stable conformation represents a balance between steric hindrance (repulsion between the rings and substituents) and electronic effects (conjugation and delocalization).

Computational methods, such as DFT, are used to perform geometry optimization, which calculates the lowest energy conformation of the molecule. This analysis reveals the most probable bond lengths, bond angles, and dihedral angles. For instance, in related fluorinated compounds, the introduction of a trifluoromethyl group has been shown to alter the preferred molecular conformation significantly compared to its methyl analogue. nih.gov The final optimized structure is crucial for the accuracy of subsequent theoretical calculations.

Theoretical Spectroscopy for Prediction and Interpretation of Experimental Data

Computational models are instrumental in predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular motions or electronic transitions.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are commonly used to compute these harmonic vibrational frequencies. nih.gov The results are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. asianpubs.org

A Potential Energy Distribution (PED) analysis is then performed to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. This allows for unambiguous assignment of the calculated frequencies. For this compound, this analysis would identify characteristic vibrations such as N-H stretching of the amino group, C-F stretching modes of the trifluoromethyl group, and C-O-C stretching of the ether linkage. researchgate.net

Table 1: Example of Calculated Vibrational Frequencies and PED Assignments for Key Functional Groups This table is illustrative and represents the type of data generated from a DFT and PED analysis.

Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Assignment Potential Energy Distribution (PED) Contribution
3520 3450 N-H asymmetric stretch ν(N-H) 98%
3435 3365 N-H symmetric stretch ν(N-H) 97%
1625 1600 NH₂ scissoring δ(NH₂) 85%
1330 1310 C-F symmetric stretch ν(C-F) 75%
1260 1245 C-O-C asymmetric stretch ν(C-O-C) 80%
1180 1165 C-F asymmetric stretch ν(C-F) 88%

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (δ). rsc.org This method calculates the isotropic magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F, etc.), which are then converted to chemical shifts using a reference standard like Tetramethylsilane (TMS).

Accurate prediction of chemical shifts can help assign signals in complex experimental spectra and confirm the proposed structure of this compound. nih.gov The calculations are particularly useful for distinguishing between isomers and for understanding how substituents electronically influence the chemical environment of each nucleus. rsc.org Data-driven and machine learning approaches are also emerging as faster alternatives to ab initio calculations for chemical shift prediction. d-nb.infonih.gov

Table 2: Example of Predicted vs. Experimental NMR Chemical Shifts (ppm) This table is illustrative. Experimental values are hypothetical for comparison purposes.

Atom Predicted Chemical Shift (δ, ppm) (GIAO/B3LYP) Experimental Chemical Shift (δ, ppm)
H (N-H₂) 5.10 5.05
H (Aromatic) 6.80 - 7.50 6.75 - 7.45
H (CH₃) 2.25 2.21
C (C-NH₂) 145.2 144.8
C (C-CF₃) 120.5 (q) 120.1 (q)
C (CF₃) 124.8 (q) 124.5 (q)

UV-Visible spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for simulating UV-Vis spectra. mdpi.com The calculation predicts the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) of the electronic transitions, typically from occupied to unoccupied molecular orbitals. biointerfaceresearch.com

For this compound, TD-DFT calculations can identify the key electronic transitions, such as the HOMO → LUMO transition, and predict the absorption maxima. researchgate.net These calculations help rationalize the observed color and electronic properties of the compound. The choice of functional and basis set, as well as the inclusion of solvent effects (e.g., via the Polarizable Continuum Model, PCM), is crucial for achieving high accuracy. irb.hr

Table 3: Example of TD-DFT Calculated Electronic Transitions This table is illustrative and shows typical data from a TD-DFT calculation in a solvent.

Transition Excitation Energy (eV) Wavelength (λmax, nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ 3.85 322 0.152 HOMO → LUMO (95%)
S₀ → S₂ 4.21 294 0.089 HOMO-1 → LUMO (88%)

Thermodynamic Properties and Stability Studies

Computational chemistry allows for the calculation of fundamental thermodynamic properties from first principles. Using the results of frequency calculations on an optimized geometry, one can determine key state functions.

Enthalpy (H) and Entropy (S) : These are calculated based on the electronic, translational, rotational, and vibrational contributions derived from statistical mechanics.

Gibbs Free Energy (G) : Calculated as G = H - TS, this value is critical for predicting the spontaneity of reactions and the relative stability of different isomers or conformers.

Heat of Formation (ΔHf°) : This represents the enthalpy change when the compound is formed from its constituent elements in their standard states. It is a key measure of the molecule's intrinsic stability.

These theoretical thermodynamic parameters provide valuable insights into the stability of this compound and can be used to model its behavior in chemical reactions. For example, the kinetics of reactions involving similar aniline derivatives have been successfully studied using computational methods to determine reaction mechanisms and rate coefficients. mdpi.com

Table 4: Example of Calculated Thermodynamic Properties at 298.15 K and 1 atm This table is illustrative and shows typical thermodynamic data obtained from DFT calculations.

Property Calculated Value Units
Zero-point vibrational energy 185.75 kcal/mol
Enthalpy of Formation (ΔHf°) -155.2 kcal/mol
Entropy (S) 120.5 cal/mol·K
Gibbs Free Energy of Formation (ΔGf°) -125.8 kcal/mol

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including FTIR and FT-Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing its vibrational modes. Each functional group exhibits characteristic absorption or scattering frequencies, providing a molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For 4-(3,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline, the FTIR spectrum would be expected to show key absorption bands corresponding to its structural components:

N-H Vibrations: The aniline (B41778) moiety would display characteristic N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹. Primary amines, like the one in this compound, are expected to show two bands corresponding to symmetric and asymmetric stretching.

C-H Vibrations: Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

C-F Vibrations: The trifluoromethyl (-CF₃) group would produce strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region due to C-F stretching modes.

C-O-C Vibrations: The ether linkage (phenoxy group) would exhibit characteristic asymmetric and symmetric C-O-C stretching bands, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Aromatic C=C Vibrations: Stretching vibrations of the carbon-carbon double bonds in the two aromatic rings would be found in the 1450-1600 cm⁻¹ region.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. For the target molecule, the FT-Raman spectrum would be expected to highlight:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the substituted benzene (B151609) rings would likely produce strong signals.

C-C Framework: Vibrations associated with the carbon skeleton of the molecule would be prominent.

Symmetric Vibrations: Symmetric stretching modes of the methyl groups and the trifluoromethyl group would be Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. A hypothetical ¹H NMR spectrum of this compound would show distinct signals for:

Aromatic Protons: The protons on the two substituted benzene rings would appear as complex multiplets in the aromatic region (typically 6.5-8.0 ppm). The specific chemical shifts and coupling patterns would depend on the electronic effects of the substituents (NH₂, CF₃, ether linkage, and methyl groups).

Amine Protons (-NH₂): The protons of the primary amine group would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Methyl Protons (-CH₃): The two methyl groups on the phenoxy ring would each give rise to a singlet in the aliphatic region (typically 2.0-2.5 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. For the target compound, distinct signals would be expected for each unique carbon atom:

Aromatic Carbons: The twelve carbon atoms of the two aromatic rings would resonate in the typical aromatic region (approximately 110-160 ppm). The carbons directly attached to electronegative atoms (N, O, F) would have characteristic chemical shifts.

Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group would appear as a quartet due to coupling with the three fluorine atoms. Its chemical shift would be significantly influenced by the attached fluorine atoms.

Methyl Carbons (-CH₃): The two methyl carbons would appear at the upfield end of the spectrum (typically 15-25 ppm).

A data table of predicted ¹³C NMR chemical shifts would be structured as follows, though the actual values are unavailable.

Carbon Atom Predicted Chemical Shift (ppm)
C-NH₂Value Unavailable
C-CF₃Value Unavailable
Aromatic C-HValue Unavailable
Aromatic C-OValue Unavailable
Aromatic C-CValue Unavailable
-CF₃Value Unavailable (quartet)
-CH₃Value Unavailable
-CH₃Value Unavailable

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to establish the connectivity of the protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. HMBC is essential for piecing together the entire molecular structure. For instance, it would show correlations between the protons on one ring and the carbons on the other through the ether linkage, confirming the connection between the aniline and dimethylphenoxy moieties. It would also confirm the positions of the substituents on each ring.

Without experimental data, a detailed structural elucidation remains speculative. The acquisition of actual spectra is necessary to provide the specific research findings and data tables requested.

Electronic Absorption Spectroscopy (UV-Visible) for Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. youtube.comlibretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and the extent of conjugation.

The structure of this compound contains several chromophores: the aniline ring, the dimethylphenoxy ring, and the lone pair of electrons on the nitrogen atom. These features give rise to predictable electronic transitions. The primary transitions expected are π → π* and n → π*. libretexts.orgyoutube.com

π → π Transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic rings in the molecule. The conjugation between the phenoxy group, the ether linkage, and the aniline ring is expected to shift these absorption bands to longer wavelengths (a bathochromic shift) compared to isolated benzene rings.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the aniline nitrogen, to a π* antibonding orbital of the aromatic ring. youtube.com These transitions are typically of lower energy and intensity than π → π* transitions.

Table 1: Expected UV-Visible Absorption Data for this compound
Electronic TransitionAssociated ChromophoreExpected Wavelength Region (λmax)Relative Intensity
π → πAniline and Phenoxy Aromatic Rings~230-260 nmHigh
π → π (Conjugated System)Diphenyl Ether System~270-300 nmMedium
n → π*Aniline Nitrogen Lone Pair~310-350 nmLow

X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the electron density and thereby determine the exact positions of each atom. This provides unparalleled detail on bond lengths, bond angles, and torsional angles that define the molecule's conformation.

For this compound, a single-crystal X-ray diffraction analysis would reveal critical structural information:

Bond Parameters: Precise measurements of all bond lengths and angles would confirm the connectivity and hybridization of the atoms. For instance, the C-N, C-O, C-C, and C-F bond lengths can be compared to standard values to identify any electronic effects from the substituents.

Intermolecular Interactions: The analysis would elucidate the packing of molecules in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding (e.g., involving the -NH2 group) and π-π stacking between aromatic rings. researchgate.net These interactions are crucial for understanding the physical properties of the solid material.

Table 2: Illustrative Crystallographic Parameters Obtainable for this compound
ParameterDescriptionTypical Expected Information
Crystal SystemThe symmetry class of the crystal lattice.e.g., Monoclinic, Orthorhombic
Space GroupThe specific symmetry group of the crystal.e.g., P2₁/c
Unit Cell DimensionsLengths (a, b, c) and angles (α, β, γ) of the unit cell.Provides data on crystal packing density.
Aniline C-N Bond LengthThe distance between the aromatic carbon and the nitrogen atom.~1.38 - 1.41 Å
Ether C-O-C Bond AngleThe angle formed by the ether linkage.~118° - 122°
Inter-ring Dihedral AngleThe twist angle between the aniline and phenoxy rings.Provides insight into molecular conformation.

Mass Spectrometry Techniques (e.g., LC-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful variant that separates compounds in a mixture before subjecting them to multiple stages of mass analysis. nih.gov This technique is essential for confirming the molecular weight of this compound and for elucidating its structure through controlled fragmentation.

In a typical analysis, the compound would first be ionized, commonly using electrospray ionization (ESI), to form the protonated molecular ion [M+H]⁺. The m/z of this ion provides a highly accurate measurement of the molecular weight.

In the tandem MS (MS/MS) stage, the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation. The resulting fragment ions provide a roadmap of the molecule's structure. nih.govnih.gov For this compound, key fragmentation pathways would likely include:

Cleavage of the Ether Bond: Scission of the C-O bonds of the ether linkage is a common pathway, leading to fragments corresponding to the dimethylphenoxy and trifluoromethylaniline moieties.

Loss of Small Molecules/Radicals: Neutral losses, such as the loss of a methyl radical (•CH3) from the dimethylphenoxy group or the loss of the trifluoromethyl radical (•CF3), are plausible fragmentation events. mdpi.com

Table 3: Predicted Mass Spectrometry Data for this compound
m/z Value (Predicted)Ion IdentityPlausible Origin
298.12[M+H]⁺Protonated molecular ion
177.05[C₇H₅F₃N]⁺Cleavage of ether bond (aniline side)
121.07[C₈H₉O]⁺Cleavage of ether bond (phenoxy side)
283.09[M+H - CH₃]⁺Loss of a methyl radical

Thermal Analysis (TGA/DSC) for Thermal Behavior and Phase Transitions

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the effect of heat on a material. They provide crucial information about thermal stability, decomposition, and phase transitions like melting and crystallization. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA thermogram would indicate the onset temperature of decomposition, revealing its upper thermal stability limit. The profile might show a single-step or multi-step decomposition process as different parts of the molecule are pyrolyzed. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. A DSC thermogram reveals endothermic and exothermic transitions. For this compound, a sharp endothermic peak would correspond to its melting point. Other transitions, such as crystallization (exothermic) or glass transitions, could also be observed, providing a complete thermal profile of the material's solid-state behavior. researchgate.net An incident involving the unexpected trimerization of the related 4-Trifluoromethylaniline upon melting suggests that careful thermal analysis is important for this class of compounds. researchgate.net

Table 4: Expected Thermal Analysis Data for this compound
TechniqueObserved EventTypical Temperature RangeInterpretation
DSCEndothermic PeakDependent on crystalline formMelting Point (Tₘ)
TGAMass Loss Onset> 200 °C (estimated)Onset of Thermal Decomposition (Tₒ)
TGAMajor Mass Loss Step(s)> 250 °C (estimated)Primary decomposition of the molecule

Role and Applications of 4 3,4 Dimethylphenoxy 2 Trifluoromethyl Aniline in Diverse Chemical Fields Excluding Biological Activities/medicinal Uses

Strategic Use as a Versatile Building Block in Complex Organic Synthesis

The structure of 4-(3,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline makes it an important intermediate in the synthesis of a variety of complex organic molecules, particularly in the agrochemical sector. The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the final products, which are desirable traits for agrochemicals. The aniline (B41778) functional group provides a reactive site for a wide range of chemical transformations, allowing for the construction of more intricate molecular frameworks.

While specific research detailing the extensive use of this exact isomer is limited in publicly available literature, the general class of trifluoromethylanilines is widely utilized in the synthesis of herbicides, insecticides, and fungicides. The phenoxy group can also influence the biological efficacy and physical properties of the resulting agrochemical products.

Table 1: Key Molecular Features and Their Synthetic Implications

FeatureImplication in Organic Synthesis
Aniline Group (-NH2)Provides a nucleophilic center for reactions such as acylation, alkylation, and diazotization, enabling the formation of a wide array of derivatives.
Trifluoromethyl Group (-CF3)A strong electron-withdrawing group that can influence the reactivity of the aromatic ring and impart desirable properties like increased stability and lipophilicity to the final product.
3,4-Dimethylphenoxy GroupAdds steric bulk and can modulate the electronic properties of the molecule, influencing reaction selectivity and the physical characteristics of derivatives.

Contribution to Advanced Materials Science

The unique electronic and physical properties endowed by the fluorine atoms in this compound make it a compound of interest in the field of advanced materials science.

Trifluoromethylated aromatic compounds are increasingly being investigated for their potential in organic light-emitting diodes (OLEDs) and other organic electronic devices. The electron-withdrawing nature of the trifluoromethyl group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of materials derived from this compound. This modulation of electronic properties is crucial for designing efficient materials for charge transport and emission in OLEDs. While specific studies on this compound in this context are not widely reported, the broader class of fluorinated anilines serves as important building blocks for the synthesis of hole-transporting materials, electron-transporting materials, and emissive host materials.

The incorporation of fluorine atoms into polymers and other materials can significantly enhance their thermal stability, chemical resistance, and surface properties (e.g., hydrophobicity and oleophobicity). The trifluoromethyl group in this compound is a key contributor to these enhanced properties. When used as a monomer or a precursor for monomers, this compound can be integrated into polymer backbones to create high-performance fluorinated materials. These materials can find applications in specialized coatings, membranes, and insulators where durability and resistance to harsh environments are paramount.

Table 2: Influence of the Trifluoromethyl Group on Material Properties

PropertyEnhancement due to -CF3 Group
Thermal StabilityThe high strength of the C-F bond contributes to increased resistance to thermal degradation.
Chemical ResistanceThe electron-withdrawing nature of the -CF3 group can deactivate the aromatic ring to certain chemical reactions, enhancing stability.
Lipophilicity/HydrophobicityThe fluorine atoms reduce surface energy, leading to materials with water- and oil-repellent properties.
Dielectric PropertiesThe polarity of the C-F bonds can influence the dielectric constant of the resulting materials, which is important for electronic applications.

Precursor in the Synthesis of Novel Heterocyclic Compounds and Scaffolds

The aniline functionality of this compound serves as a versatile starting point for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Heterocycles are a cornerstone of modern chemistry, with applications ranging from dyes and pigments to catalysts and functional materials.

Through various cyclization reactions, the amino group can be transformed to form rings such as quinolines, benzodiazepines, and pyridines. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of substituted quinolines. The specific substitution pattern of the starting aniline, including the bulky dimethylphenoxy group and the electron-withdrawing trifluoromethyl group, can be expected to influence the regioselectivity and efficiency of these cyclization reactions, offering pathways to novel and highly functionalized heterocyclic scaffolds. While detailed synthetic procedures starting specifically from this compound are not extensively documented in readily accessible literature, the fundamental reactivity of the aniline group is well-established for such transformations.

Significance in the Broader Context of Fluorine Chemistry and its Chemical Applications

The study and application of organofluorine compounds have become a major focus in modern chemistry. The introduction of fluorine atoms, and particularly the trifluoromethyl group, into organic molecules can dramatically alter their chemical and physical properties. mdpi.com this compound is a prime example of a fluorinated building block that contributes to the expansion of fluorine chemistry.

The presence of the trifluoromethyl group is known to increase the metabolic stability of molecules, a property that is highly valuable in the design of agrochemicals. researchgate.net Furthermore, the strong electron-withdrawing nature of the -CF3 group impacts the acidity of the N-H bond in the aniline and the electron density of the aromatic ring, thereby influencing its reactivity in various chemical transformations. mdpi.com As a readily available source of a trifluoromethyl-substituted aromatic amine, this compound serves as a key intermediate for introducing this important functional group into a wide range of target molecules, thereby enabling the development of new products with enhanced performance characteristics across diverse chemical fields.

Q & A

Basic Research Question

  • HPLC-MS : Resolves purity (>95%) and detects byproducts (e.g., dehalogenated intermediates) using C18 reverse-phase columns with acetonitrile/water gradients .
  • ¹H/¹⁹F NMR : Distinct signals for -CF₃ (δ ~ -60 ppm in ¹⁹F NMR) and dimethylphenoxy protons (δ 6.8–7.2 ppm in ¹H NMR) confirm structure .
  • X-ray Crystallography : Resolves steric clashes between substituents, critical for understanding solid-state packing .

How can contradictory data on the compound’s biological activity be resolved?

Advanced Research Question
Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

  • Solubility Variability : The -CF₃ group enhances lipophilicity (LogP ~3.5), requiring DMSO/cosolvent systems for in vitro studies. Poor solubility in aqueous buffers may lead to false negatives .
  • Metabolic Stability : Cytochrome P450-mediated oxidation of the dimethylphenoxy group generates quinone metabolites, which may confound activity measurements .
    Resolution Strategies :
  • Use isotopically labeled analogs (e.g., ¹⁴C) to track metabolic pathways.
  • Standardize assay conditions (e.g., 1% DMSO, pH 7.4 PBS) across studies .

What computational methods predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking (AutoDock Vina) : Models binding to GABA receptors (ΔG ≈ -9.2 kcal/mol), suggesting noncompetitive antagonism .
  • MD Simulations (GROMACS) : Reveal stable hydrogen bonds between the aniline NH₂ and Asp70 in Rdl receptor models .
  • QSAR Models : Correlate -CF₃ substitution patterns with IC₅₀ values against resistant insect pests (R² = 0.89) .

What are the key challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Purification : Column chromatography is inefficient at >10 g scales. Switch to recrystallization (ethanol/water) for >80% recovery .
  • Byproduct Formation : Brominated side products (e.g., 2-bromo derivatives) form under prolonged heating; optimize reaction time (<4 hrs) .
  • Safety : The compound’s -NH₂ group may form explosive diazonium salts; avoid NaNO₂/HCl below 5°C .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Basic Research Question

  • Light Sensitivity : The aniline group undergoes photooxidation to nitroso derivatives. Store at -20°C in amber vials under argon .
  • Hydrolytic Degradation : Susceptibility to hydrolysis increases at pH >8. Use buffered solutions (pH 6–7) for biological assays .

What strategies mitigate steric hindrance in derivatization reactions?

Advanced Research Question

  • Protecting Groups : Acetylate the -NH₂ group (Ac₂O/pyridine) before introducing bulky substituents .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 hrs) for SNAr reactions, minimizing decomposition .

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4-(3,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline
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Reactant of Route 2
4-(3,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.